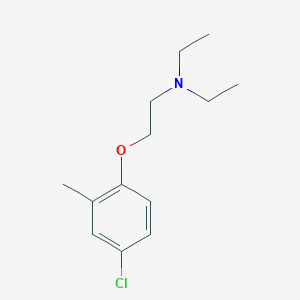
N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)urea, commonly known as NPPU, is a chemical compound used in scientific research. It belongs to the class of urea derivatives and has a molecular weight of 367.38 g/mol. NPPU is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents.
作用機序
NPPU acts as a competitive antagonist of TRP channels by binding to the channel pore and blocking the influx of ions. This leads to a decrease in the activity of TRP channels and a reduction in the physiological responses mediated by these channels.
Biochemical and Physiological Effects:
NPPU has been shown to have various biochemical and physiological effects in different cell types and animal models. In neuronal cells, NPPU has been shown to inhibit the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling. In vascular smooth muscle cells, NPPU has been shown to inhibit the contraction induced by various stimuli such as acetylcholine and histamine. In animal models, NPPU has been shown to have analgesic and anti-inflammatory effects.
実験室実験の利点と制限
NPPU has several advantages as a tool for scientific research. It is a potent and selective inhibitor of TRP channels, which makes it a valuable tool to study the function of these channels. It is also relatively easy to synthesize and has a high purity. However, NPPU has some limitations as well. It is sparingly soluble in water, which can make it difficult to use in aqueous solutions. It also has a short half-life in vivo, which limits its use in animal studies.
将来の方向性
There are several future directions for the use of NPPU in scientific research. One direction is to study the role of TRP channels in various disease states such as chronic pain, inflammation, and cancer. Another direction is to develop more potent and selective TRP channel inhibitors based on the structure of NPPU. Finally, the use of NPPU in combination with other inhibitors or drugs may provide new insights into the function of TRP channels and their role in various physiological processes.
合成法
NPPU can be synthesized by the reaction of 3-nitroaniline and 4-phenoxyphenyl isocyanate in the presence of a catalyst such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane and is followed by recrystallization to obtain pure NPPU.
科学的研究の応用
NPPU is widely used in scientific research as a tool to study the function of transient receptor potential (TRP) channels. TRP channels are a group of ion channels that are involved in various physiological processes such as pain sensation, thermoregulation, and taste perception. NPPU is a potent inhibitor of TRP channels and has been shown to selectively inhibit TRPV1, TRPV2, and TRPA1 channels.
特性
IUPAC Name |
1-(3-nitrophenyl)-3-(4-phenoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-19(21-15-5-4-6-16(13-15)22(24)25)20-14-9-11-18(12-10-14)26-17-7-2-1-3-8-17/h1-13H,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWUFNQPCYWOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5694290.png)
![N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5694298.png)

![N-(2,6-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5694333.png)
![1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5694341.png)

![1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione)](/img/structure/B5694352.png)
![3-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5694353.png)

![2-(2-nitrophenoxy)-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]acetohydrazide](/img/structure/B5694376.png)
![N-allyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5694381.png)